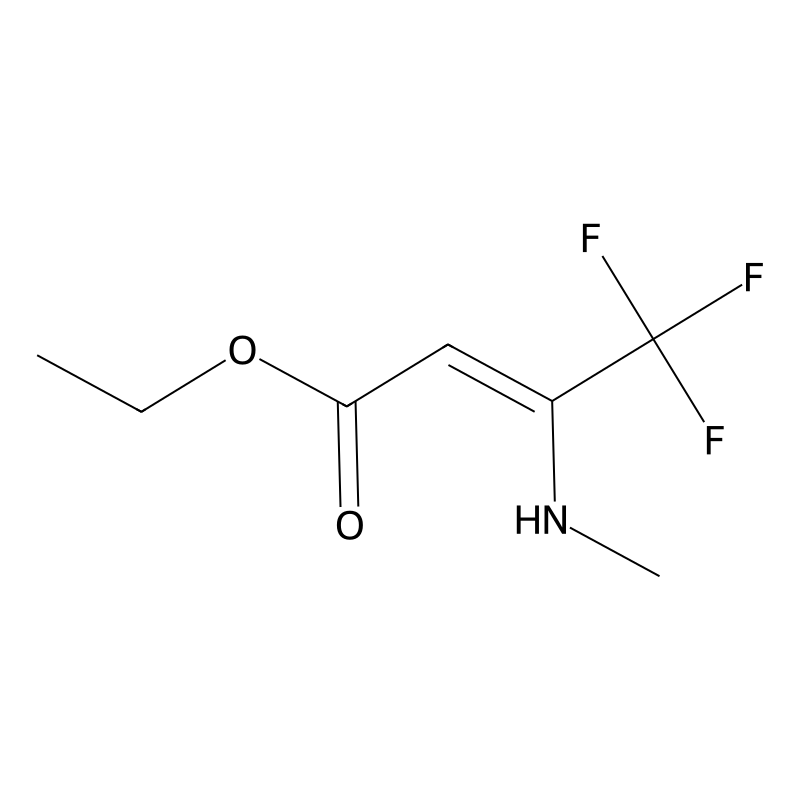

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate (CAS 507448-65-9) is a specialized fluorinated β-enamino ester. It functions as a versatile C-C-N synthon, primarily used as a key intermediate for the synthesis of complex, trifluoromethyl-containing heterocycles. [REFS-1, REFS-2] Its structure is engineered to provide precise regiochemical control in cyclocondensation reactions, a critical factor in the development of new pharmaceutical and agrochemical compounds where specific isomer formation is required. [3]

Research Fit

References

- [1] Al-Tel, T. H. (2019). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 24(23), 4247.

- [2] Description of 3-Methylamino-4,4,4-trifluorocrotonic acid ethyl ester. Alzchem Group.

- [3] Sakai, N., et al. (2010). Regioselective Synthesis of Trifluoromethyl Group Substituted Pyrazole Derivatives from 1-Aryl-3,4,4,4-tetrafluoro-2-buten-1-ones. Heterocycles, 82(1), 47-50.

A common procurement alternative is to start with the parent β-ketoester, ethyl 4,4,4-trifluoroacetoacetate (ETFAA), and perform the amination in-house. However, this approach fails to provide process control in multi-step syntheses. When unsymmetrical precursors like ETFAA are reacted directly with substituted hydrazines to form pyrazoles, the reaction often yields a mixture of regioisomers, which are difficult and costly to separate. [1] Procuring the pre-formed, regiochemically locked Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate eliminates this critical process variable, preventing the formation of undesired isomers and guaranteeing that the subsequent cyclization proceeds with the intended orientation, thereby improving overall yield and simplifying purification. [1]

Substitution Risk

Single Regioisomer Pyrazole Synthesis

The synthesis of unsymmetrical trifluoromethyl-pyrazoles is often complicated by a lack of regioselectivity. The reaction of a common precursor, an unsymmetrical 1-aryl-4,4,4-trifluoro-1,3-butanone, with a substituted hydrazine frequently results in a mixture of regioisomers, making it difficult to isolate the desired product selectively. [1] By contrast, using a pre-formed β-enamino ester like Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate provides a regiochemically defined electrophilic site, directing the cyclocondensation with hydrazines to afford a single, specific pyrazole isomer. This circumvents the formation of isomeric byproducts inherent to the β-diketone route.

| Evidence Dimension | Regiochemical Outcome of Pyrazole Synthesis |

| Target Compound Data | Forms a single regioisomer |

| Comparator Or Baseline | Unsymmetrical β-diketone (e.g., Ethyl 4,4,4-trifluoroacetoacetate): Forms a mixture of regioisomers [<a href="https://www.heterocycles.jp/newlibrary/downloads/PDF/21831/82/1" target="_blank">1</a>] |

| Quantified Difference | Single Product vs. Product Mixture |

| Conditions | Cyclocondensation reaction with a mono-substituted hydrazine (e.g., phenylhydrazine, methylhydrazine). |

This eliminates the need for costly and often low-yielding purification of isomers, increasing the effective yield and process reliability for producing specific active pharmaceutical ingredients.

Comparator: 62% yield, 97.4% purity

Elimination of Amination Step

Enaminones are versatile building blocks used extensively for constructing heterocyclic systems. [1] This compound is supplied as a stable, ready-to-use enaminone, which allows direct entry into cyclocondensation reactions. This contrasts with workflows starting from the corresponding β-ketoester (ethyl 4,4,4-trifluoroacetoacetate), which would first require an amination reaction to generate the enaminone intermediate, followed by purification, before proceeding to the key heterocycle-forming step. Procuring the title compound removes these initial steps from the user's workflow.

| Evidence Dimension | Number of Synthetic Steps |

| Target Compound Data | N steps (Direct use in cyclization) |

| Comparator Or Baseline | Ethyl 4,4,4-trifluoroacetoacetate: N+1 steps (Requires initial amination step) |

| Quantified Difference | Reduces workflow by at least one full synthetic operation (reaction and purification). |

| Conditions | Typical synthesis pathway for N-substituted trifluoromethyl heterocycles. |

For procurement in process development and scale-up, this reduces labor, solvent usage, and overall manufacturing time, directly impacting project timelines and cost of goods.

Bioactive Trifluoromethylated Scaffolds

The trifluoromethyl (-CF3) group is a critical substituent in modern pharmaceuticals and agrochemicals due to its ability to enhance properties like metabolic stability, lipophilicity, and binding affinity. [1] Pyrazole derivatives containing a -CF3 group, such as the anti-inflammatory drug Celecoxib, are of significant commercial interest. [2] Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate is a direct precursor to this class of high-value compounds, making it a more relevant starting material than its non-fluorinated analogs (e.g., ethyl 3-(methylamino)but-2-enoate) for projects targeting these specific endpoints.

| Evidence Dimension | Access to Bioactive Moiety |

| Target Compound Data | Directly incorporates the trifluoromethyl group required for specific bioactive pyrazoles. |

| Comparator Or Baseline | Non-fluorinated enamino esters: Lack the trifluoromethyl group, leading to final compounds with different, often less desirable, pharmacological profiles. |

| Quantified Difference | Enables synthesis of CF3-containing targets vs. non-CF3 analogs. |

| Conditions | Synthesis of bioactive molecules where a trifluoromethyl group is a known pharmacophore. |

Choosing this fluorinated building block over a non-fluorinated analog is a primary selection criterion for research programs specifically targeting the known benefits of the trifluoromethyl group in drug candidates.

Regiochemically Pure Pharmaceutical Intermediates

This compound is the right choice when the synthesis target is a specific regioisomer of a trifluoromethyl-substituted pyrazole or related heterocycle for pharmaceutical development. Its pre-defined structure avoids the formation of isomeric mixtures common with β-diketone precursors, simplifying scale-up and ensuring batch-to-batch consistency. [1]

Agrochemical Discovery and Development

In the development of novel fungicides, herbicides, or insecticides, where trifluoromethyl-pyrazoles are a privileged scaffold, this intermediate provides a reliable and efficient route. By starting with a regiochemically pure building block, research and development timelines are shortened by removing the need to develop separation methods for unwanted isomers. [1]

Medicinal Chemistry Library Synthesis

For generating libraries of related compounds for structure-activity relationship (SAR) studies, this reagent is ideal. It serves as a common, reliable starting point to react with a diverse panel of hydrazines, ensuring that variations in activity can be attributed to changes in other parts of the molecule, rather than to confounding effects from an uncontrolled mixture of regioisomers. [2]

Application Selection Guide

References

- [1] Sakai, N., et al. (2010). Regioselective Synthesis of Trifluoromethyl Group Substituted Pyrazole Derivatives from 1-Aryl-3,4,4,4-tetrafluoro-2-buten-1-ones. Heterocycles, 82(1), 47-50.

- [2] Kallman, M. J., et al. (2016). Regioselective Synthesis of 5-Aminopyrazoles from Isoxazoles. In Organic Letters, 18(15), 3746-3749.

XLogP3

GHS Hazard Statements

H314 (80%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Explore Compound Types